molecular formula C23H18N2O4 B244580 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Katalognummer B244580
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: HPZFICLKKOWETO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic compound that belongs to the class of non-bile acid farnesoid X receptor (FXR) agonists. It has been found to have potential therapeutic applications in several diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and dyslipidemia.

Wirkmechanismus

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide works by activating the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid synthesis, glucose metabolism, and lipid metabolism. Activation of FXR by N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide leads to the suppression of hepatic lipogenesis, the reduction of liver fat content, and the improvement of glucose metabolism and lipid profiles.
Biochemical and physiological effects:
N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of liver fat content, the improvement of glucose metabolism and lipid profiles, and the suppression of hepatic lipogenesis. It has also been found to have anti-inflammatory and anti-fibrotic effects in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is that it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its potential therapeutic applications and mechanism of action. However, one of the limitations of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is that it is a synthetic compound, which may limit its applicability in certain research settings.

Zukünftige Richtungen

There are several future directions for research on N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, including the evaluation of its long-term safety and efficacy in clinical trials, the investigation of its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease (NAFLD) and atherosclerosis, and the development of novel FXR agonists with improved pharmacological properties. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-fibrotic effects of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.
Conclusion:
In conclusion, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has shown potential therapeutic applications in several diseases, including NASH, type 2 diabetes, and dyslipidemia. Its mechanism of action involves the activation of the farnesoid X receptor, which leads to the suppression of hepatic lipogenesis, the reduction of liver fat content, and the improvement of glucose metabolism and lipid profiles. While there are limitations to its use in certain research settings, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide represents a promising avenue for the development of novel therapeutics for metabolic diseases.

Synthesemethoden

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the final product. The synthesis method has been described in detail in a patent application filed by Metabasis Therapeutics, Inc.

Wissenschaftliche Forschungsanwendungen

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in several diseases. In a phase 2 clinical trial, N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide was found to significantly reduce liver fat content in patients with NASH. It has also been shown to improve glucose metabolism and lipid profiles in patients with type 2 diabetes and dyslipidemia.

Eigenschaften

Molekularformel

C23H18N2O4

Molekulargewicht

386.4 g/mol

IUPAC-Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-13-3-7-17-20(9-13)29-23(25-17)16-5-4-14(2)18(10-16)24-22(26)15-6-8-19-21(11-15)28-12-27-19/h3-11H,12H2,1-2H3,(H,24,26)

InChI-Schlüssel

HPZFICLKKOWETO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCO5

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC5=C(C=C4)OCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.